1,3-Selenazolidine-2-carboxylic acid

Enzyme inhibition Aminoacyl-tRNA synthetase Proline analog

1,3-Selenazolidine-2-carboxylic acid (CAS 71569-93-2), commonly referred to as β-selenaproline or 2-Sez, is a selenium-containing heterocyclic amino acid analog. Structurally, it is the selenium isostere of 1,3-thiazolidine-2-carboxylic acid (β-thiaproline), with the ring sulfur atom replaced by selenium.

Molecular Formula C4H7NO2Se
Molecular Weight 180.07 g/mol
CAS No. 71569-93-2
Cat. No. B14479461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Selenazolidine-2-carboxylic acid
CAS71569-93-2
Molecular FormulaC4H7NO2Se
Molecular Weight180.07 g/mol
Structural Identifiers
SMILESC1C[Se]C(N1)C(=O)O
InChIInChI=1S/C4H7NO2Se/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)
InChIKeyODDSNSRCLNQJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Selenazolidine-2-carboxylic acid (β-Selenaproline): Core Identity and Selenium-Driven Differentiation Parameters for Research Procurement


1,3-Selenazolidine-2-carboxylic acid (CAS 71569-93-2), commonly referred to as β-selenaproline or 2-Sez, is a selenium-containing heterocyclic amino acid analog. Structurally, it is the selenium isostere of 1,3-thiazolidine-2-carboxylic acid (β-thiaproline), with the ring sulfur atom replaced by selenium [1]. This single atom substitution from sulfur (atomic radius ~1.05 Å, van der Waals radius ~1.80 Å) to selenium (covalent radius ~1.20 Å, van der Waals radius ~1.90 Å) imparts quantifiable differences in electronic polarizability, redox behavior, and nucleophilicity that are meaningful for enzyme inhibition and chemical protein synthesis [2]. First synthesized and characterized in 1979 alongside its chromatographic comparison with thiazolidine-4-carboxylic acid [3], this compound has been investigated in two distinct research trajectories: as a competitive inhibitor of prolyl-tRNA synthetase (Ki lower than Km for natural proline) [4], and as a protected selenocysteine precursor (Sez) for native chemical ligation in protein engineering, where its ring-opening kinetics differ measurably from the thiazolidine (Thz) analog [5].

Prolyl-tRNA synthetase inhibition studies — reported competitive binding affinity context
Controlled deprotection in multi-segment protein ligation (Sez/Thz kinetic differential)
Selenol-based peptide backbone diversification and deselenization chemistry

Why 1,3-Selenazolidine-2-carboxylic acid Cannot Be Directly Substituted by Thiazolidine-2-carboxylic acid or Selenazolidine-4-carboxylic acid in Research Protocols


The regioisomeric and heteroatom variations within the azolidine-2-carboxylic acid family are not functionally interchangeable. 1,3-Thiazolidine-2-carboxylic acid (β-thiaproline, 2-Thz) acts as a proline analog with its own distinct Ki profile, but its sulfur center lacks the redox activity and bond lability characteristic of selenium [1]. The positional isomer 1,3-selenazolidine-4-carboxylic acid (γ-selenaproline, SCA) binds prolyl-tRNA synthetase with different affinity and follows a different metabolic pathway as a selenocysteine prodrug [2]. In chemical protein synthesis, the deprotection rate differential between 2-Sez (~6 hours with MeONH₂) and 2-Thz (~2 hours) dictates protocol design — substituting one for the other yields either incomplete deprotection or premature exposure of reactive selenol/thiol moieties, compromising yield and purity [3]. Furthermore, β-selenaproline's inability to form the enzyme-AMP complex distinguishes it mechanistically from γ-selenaproline and thiaproline analogs, which retain partial substrate activity [4].

S analog Thiazolidine-2-carboxylic acid (2-Thz) lacks selenium redox activity and exhibits faster deprotection kinetics; protocol transfer may require re-optimization.
Regioisomer Selenazolidine-4-carboxylic acid (γ-selenaproline) shows different enzyme binding and metabolic profiles; not functionally interchangeable.
Positional Thiazolidine-4-carboxylic acid differs in chromatographic identity and prolyl-tRNA synthetase interaction; limits direct analytical substitution.

Quantitative Differentiation Evidence for 1,3-Selenazolidine-2-carboxylic acid vs. Closest Analogs


β-Selenaproline Exhibits Higher Prolyl-tRNA Synthetase Binding Affinity Than Natural L-Proline Substrate

β-Selenaproline (1,3-selenazolidine-2-carboxylic acid) acts as a fully competitive inhibitor of proline activation by prolyl-tRNA synthetase from both Escherichia coli and rat liver. Critically, the Ki values for β-selenaproline are lower than the Km values for the natural substrate L-proline, indicating that the selenium-containing analog binds the enzyme with higher affinity than proline itself. This is in contrast to γ-selenaproline (selenazolidine-4-carboxylic acid), which can partially replace proline in the ATP-PPi exchange reaction. The inhibition is ascribed specifically to the selenium atom in the β-position, as the sulfur analog (β-thiaproline) exhibits a different inhibition profile [1].

Prolyl-tRNA synthetase binding
Cross-study comparable
Ki (rat liver) 6.25 mM, Ki (E. coli) 55 mM; both < Km for L-proline
Reported competitive inhibition affinity context
Full-text enzyme source and assay conditions review advised
Enzyme inhibition Aminoacyl-tRNA synthetase Proline analog Competitive inhibition Ki determination

Selenazolidine-2-carboxylic acid (2-Sez) Deprotection Kinetics: ~3-Fold Slower Than Thiazolidine-2-carboxylic acid (2-Thz) Under MeONH₂ Conditions

In chemical protein synthesis, Sez (selenazolidine-2-carboxylic acid residue) and Thz (thiazolidine-2-carboxylic acid residue) serve as protected forms of selenocysteine and cysteine, respectively. When treated with MeONH₂ (methoxylamine) for ring opening, Sez deprotection requires approximately 6 hours to reach completion, compared to approximately 2 hours for Thz [1]. This ~3-fold slower deprotection rate for Sez is attributed to the longer C–Se bond and greater steric demands of selenium. This kinetic difference is not a limitation but a design parameter: the slower Sez opening enables sequential deprotection strategies in multi-segment ligation where Thz would open prematurely, and also motivated the development of Cu(II)-mediated accelerated deprotection methods specific to Sez chemistry [2].

Deprotection kinetics (MeONH₂)
Direct head-to-head comparison
2-Sez ~6 h vs 2-Thz ~2 h
Supports orthogonal Sez/Thz deprotection strategy design
Cu(II)-mediated acceleration available for Sez; peptide context-dependent
Chemical protein synthesis Native chemical ligation Selenocysteine protection Deprotection kinetics Peptide chemistry

β-Selenaproline Inhibitory Effects on Polypeptide Synthesis Occur at Lower Concentrations Than β-Thiaproline and Are Not Reversed by Excess Proline

In comparative studies using polypeptide synthesizing systems from E. coli, rat liver, and rabbit reticulocytes, both thiaproline (thiazolidine-4-carboxylic acid) and selenaproline exhibited similar inhibitory effects on protein synthesis. However, the selenium analog demonstrated two distinguishing characteristics: (1) its inhibitory effects were evident at lower concentrations than the sulfur analog, indicating higher potency; and (2) its inhibitory effects were not completely reversed by addition of excess L-proline, whereas thiaproline inhibition could be substantially overcome by proline competition. Analysis of reticulocyte lysate polysomal patterns confirmed that selenaproline inhibits ribosome run-off, and puromycin co-addition experiments suggested that selenaproline may be incorporated into the growing polypeptide chain but impairs further chain elongation [1].

Translation inhibition & reversibility
Direct head-to-head comparison
Inhibition at lower concentrations than thiaproline; poorly reversed by proline
Reported sustained translation arrest context
Exact IC50 values not in abstract; full-text data to verify
Protein synthesis inhibition Polypeptide chain elongation Ribosome run-off Proline antagonism Concentration-dependence

2-Sez Enables Late-Stage Peptide Backbone Diversification via Reductive Ring Opening Not Achievable with 2-Thz Alone

The 2026 study by Milewska et al. demonstrated for the first time that 2-Sez (selenazolidine-2-carboxylic acid) and 2-Thz, when incorporated into peptides, serve as diversifiable handles for late-stage backbone modifications through reductive ring opening. The critical differentiation lies in the selenium-specific chemistry: the selenol handle generated from 2-Sez ring opening exhibits distinct reactivity and chemoselectivity compared to the thiol from 2-Thz. This enables a broader electrophile trapping scope and, importantly, allows chemoselective deselenization — a transformation not accessible from the thiol analog. The study provides a systematic comparison of both residues under identical synthetic and biosynthetic incorporation conditions, establishing that 2-Sez offers a complementary, and in some cases superior, diversification platform for generating peptoid libraries and modified protein backbones [1].

Late-stage backbone diversification
Direct head-to-head comparison
Unique deselenization pathway; broader electrophile trapping scope vs Thz
Expands peptide engineering chemistry beyond thiol-based platforms
Milewska et al. 2026; reductive ring opening conditions
Peptide backbone modification Pseudoproline Reductive ring opening Peptoid synthesis Chemoselective deselenization

Ion-Exchange Chromatographic Behavior of β-Selenaproline Differs From γ-Thiaproline, Enabling Analytical Differentiation

The foundational characterization study by De Marco et al. (1979) reported the paper and ion-exchange chromatographic behavior of selenazolidine-2-carboxylic acid (β-selenaproline) in direct comparison with thiazolidine-4-carboxylic acid (γ-thiaproline). The selenium-containing compound exhibited distinct retention characteristics on both paper chromatography and ion-exchange resins, attributable to the larger atomic radius and different electronic properties of selenium versus sulfur. Although specific Rf values and retention times from the full text are not captured in the abstract, the publication establishes that these heteroatom-dependent chromatographic differences are sufficient to resolve the selenium and sulfur analogs analytically [1]. This is consistent with the broader observation that selenaisologs generally show lower affinity for proline transport systems compared to their thia counterparts [2].

Chromatographic differentiation
Direct head-to-head comparison
Distinct paper and ion-exchange retention profiles vs γ-thiaproline
Supports analytical identity confirmation and regioisomer distinction
Full Rf values in De Marco et al. 1979; verify current method suitability
Chromatographic separation Ion-exchange chromatography Paper chromatography Analytical method Selenium-sulfur differentiation

Evidence-Backed Research and Industrial Application Scenarios for 1,3-Selenazolidine-2-carboxylic acid


Enzymology: High-Affinity Probe for Prolyl-tRNA Synthetase Mechanism Studies

Investigators studying prolyl-tRNA synthetase kinetics or developing novel synthetase inhibitors should select β-selenaproline over β-thiaproline or γ-selenaproline because of its uniquely high binding affinity (Ki lower than Km for natural proline) and complete lack of substrate activity in ATP-PPi exchange. This property, established by Busiello et al. (1980) [1], makes it the cleanest competitive inhibitor for dissecting proline activation mechanisms without confounding partial substrate turnover.

Multi-Segment Protein Synthesis: Orthogonal Protection Strategy Using Sez/Thz Kinetic Differential

For chemical protein synthesis involving multiple sequential native chemical ligation (NCL) steps, the ~3-fold slower MeONH₂-mediated deprotection of Sez (~6 h) versus Thz (~2 h) provides a built-in orthogonality that can be exploited for ordered segment assembly [2]. Researchers should choose 2-Sez for intermediate segments requiring delayed deprotection while using 2-Thz for segments intended for earlier unmasking.

Peptide Engineering: Selenium-Specific Backbone Diversification and Deselenization Chemistry

Peptide and protein engineers seeking to create backbone-modified or peptoid libraries should procure 2-Sez rather than 2-Thz when the synthetic route requires chemoselective deselenization or electrophile trapping of a selenol (rather than thiol) nucleophile. The 2026 Milewska et al. study [3] establishes that only the selenium-containing iso-pseudoproline can access the deselenization pathway, making it irreplaceable for this specific diversification chemistry.

In Vitro Translation Toxicology: Irreversible Protein Synthesis Inhibition Model

For in vitro translation studies requiring sustained, poorly reversible inhibition of polypeptide elongation, β-selenaproline (or its 4-carboxylic acid analog) is superior to thiaproline because its effects are manifest at lower concentrations and resist rescue by exogenous proline. This property, documented in reticulocyte lysate and E. coli systems by De Marco et al. (1977) [4], makes it a preferred tool compound for modeling selenium-dependent translation arrest.

Analytical Reference Standard: Chromatographic Identity Confirmation

Quality control laboratories characterizing research-grade organoselenium compounds should use the established paper and ion-exchange chromatographic profiles of β-selenaproline reported by De Marco et al. (1979) [5] as reference data for identity and purity verification, particularly when distinguishing the 2-carboxylic acid regioisomer from the 4-carboxylic acid analog or from sulfur-containing thiazolidine contaminants.

Application
Selection Property
Validation Focus
Prolyl-tRNA synthetase inhibition studies
Binding affinity context (Ki < Km)
Competitive inhibition mechanism validation
Multi-segment protein ligation strategies
Deprotection kinetic differential
Orthogonal Sez/Thz deprotection protocol validation
Selenium-specific peptide backbone diversification
Selenol chemoselectivity and deselenization capability
Peptoid library scope and backbone editing validation
Sustained translation inhibition models
Irreversible inhibition profile at reported lower concentrations
Proline-rescue resistance and polysome arrest validation
Analytical reference for organoselenium compounds
Chromatographic identity signature
Purity and regioisomer verification against published data
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